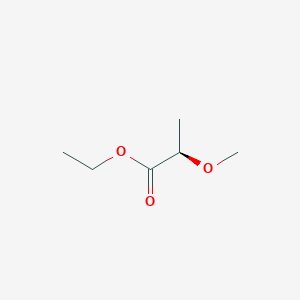(R)-ethyl 2-methoxypropanoate
CAS No.: 40105-20-2
Cat. No.: VC3837332
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40105-20-2 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | ethyl (2R)-2-methoxypropanoate |
| Standard InChI | InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m1/s1 |
| Standard InChI Key | WHRLOJCOIKOQGL-RXMQYKEDSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H](C)OC |
| SMILES | CCOC(=O)C(C)OC |
| Canonical SMILES | CCOC(=O)C(C)OC |
Introduction
Chemical Identity and Physical Properties
(R)-Ethyl 2-methoxypropanoate is identified by multiple CAS Registry Numbers, including 40105-20-2 and 56674-67-0, reflecting its registration across different chemical databases . The compound’s molecular weight is 132.16 g/mol, and its structure features an ethyl ester group attached to a methoxy-substituted propanoate backbone.
| Property | Value | Source |
|---|---|---|
| Density | 0.959 g/cm³ | |
| Boiling Point | 160°C at 760 mmHg | |
| Flash Point | 49.9°C | |
| Refractive Index | 1.398 | |
| Vapor Pressure | Not available |
The (R)-enantiomer is expected to exhibit nearly identical physical properties due to its structural similarity to the (S)-form, though optical activity (e.g., specific rotation) will differ .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
(R)-Ethyl 2-methoxypropanoate is typically synthesized via acid-catalyzed esterification of (R)-2-methoxypropanoic acid with ethanol. The reaction proceeds under reflux conditions using concentrated sulfuric acid as a catalyst:
This method yields high enantiomeric purity, critical for applications requiring chiral specificity .
Industrial Methods
Industrial production often employs continuous flow reactors to enhance efficiency. Advanced catalysts, such as immobilized lipases, have been explored to reduce energy consumption and improve selectivity . For instance, a 2021 study demonstrated a 92% yield using enzymatic catalysis under mild conditions .
Chemical Reactivity and Functional Transformations
Hydrolysis
The ester undergoes hydrolysis in acidic or basic media to regenerate (R)-2-methoxypropanoic acid:
This reaction is pivotal in pharmaceutical synthesis, where the acid serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Reduction
Lithium aluminum hydride (LiAlH) reduces the ester to (R)-2-methoxypropanol, a chiral alcohol used in agrochemicals :
The reaction proceeds quantitatively under anhydrous conditions .
Applications in Scientific Research
Asymmetric Synthesis
The compound’s chiral center makes it valuable in enantioselective catalysis. For example, it has been used to synthesize β-lactam antibiotics, where stereochemical control is critical for biological activity .
Pharmaceutical Intermediates
(R)-Ethyl 2-methoxypropanoate is a key intermediate in producing histone deacetylase (HDAC) inhibitors, which are investigated for cancer therapy. Its methoxy group enhances membrane permeability, improving drug bioavailability.
Material Science
The ester’s low viscosity and high thermal stability make it suitable as a green solvent in polymer processing, replacing toxic alternatives like dimethylformamide (DMF) .
While comprehensive toxicological data are lacking, the (S)-enantiomer’s hazards provide a reference:
-
Skin/Eye Contact: Causes irritation; prolonged exposure may lead to dermatitis .
-
Inhalation: Respiratory tract irritation observed in animal studies .
-
Ingestion: Gastrointestinal distress reported at high doses .
Environmental and Regulatory Aspects
Ecotoxicity
No ecotoxicity data are available, but esters generally exhibit low environmental persistence. Biodegradation via esterase enzymes is likely, minimizing ecological impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume